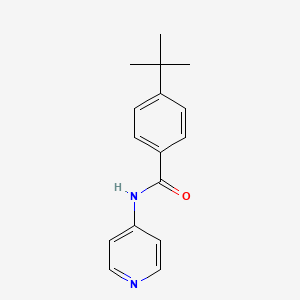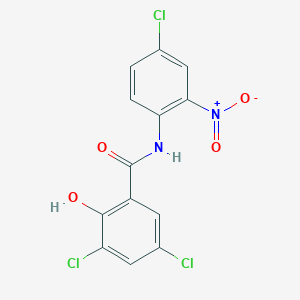![molecular formula C15H14N6OS B12487094 1-[3-(7H-purin-6-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12487094.png)
1-[3-(7H-purin-6-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one is a complex organic compound that combines the structural features of purine and benzodiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 9H-purine-6-thiol, is reacted with 3-bromopropanol under basic conditions to form 3-(9H-purin-6-ylsulfanyl)propanol.
Formation of the Benzodiazole Derivative: The benzodiazole moiety is synthesized separately, often starting from o-phenylenediamine and reacting it with formic acid to form 2-aminobenzimidazole.
Coupling Reaction: The final step involves coupling the purine derivative with the benzodiazole derivative under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the purine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzodiazole moiety can be reduced to amines.
Substitution: The hydrogen atoms on the benzodiazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biochemistry: Used as a probe to study protein-ligand interactions, particularly in the context of purine-binding proteins.
Materials Science: Investigated for its potential use in organic electronics and as a component in molecular sensors.
Mecanismo De Acción
The mechanism of action of 1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases by binding to the active site, thereby preventing substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-(9H-purin-6-ylsulfanyl)propanoic acid: Shares the purine-sulfanyl moiety but lacks the benzodiazole ring.
2-aminobenzimidazole: Contains the benzodiazole structure but lacks the purine-sulfanyl moiety.
Uniqueness
1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one is unique due to its combined structural features of purine and benzodiazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H14N6OS |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-[3-(7H-purin-6-ylsulfanyl)propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H14N6OS/c22-15-20-10-4-1-2-5-11(10)21(15)6-3-7-23-14-12-13(17-8-16-12)18-9-19-14/h1-2,4-5,8-9H,3,6-7H2,(H,20,22)(H,16,17,18,19) |
Clave InChI |
NQBZVIWXIGTPPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=NC=NC4=C3NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-chlorothiophen-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B12487013.png)
![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12487025.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methoxybenzamide](/img/structure/B12487026.png)
![N-(2-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B12487033.png)

![Ethyl 3-(butanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487059.png)

![ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate](/img/structure/B12487066.png)
![2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B12487078.png)
![5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487100.png)
![2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B12487102.png)

![3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12487111.png)
![N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B12487117.png)
